molecular formula C9H9N B3349889 5,6-Dihydroquinoline CAS No. 24334-23-4

5,6-Dihydroquinoline

Cat. No. B3349889
CAS RN: 24334-23-4
M. Wt: 131.17 g/mol
InChI Key: ROLKDXFFBNOIDS-UHFFFAOYSA-N
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Description

5,6-Dihydroquinoline is a chemical compound with the molecular formula C9H9N . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline and its derivatives are widely used in medicinal, bioorganic, agrochemical, and industrial chemistry .


Synthesis Analysis

The synthesis of 5,6-Dihydroquinoline and its derivatives has been extensively studied. One method involves the use of α,β-unsaturated aldehydes . Another approach involves a two-stage method where the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide gives the corresponding hydrazinocarbothioamides .


Molecular Structure Analysis

The molecular structure of 5,6-Dihydroquinoline consists of a double ring structure with a nitrogen atom (N) in the molecule . This allows it to be used in various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Chemical Reactions Analysis

5,6-Dihydroquinoline can undergo various chemical reactions. For instance, it can be oxidized to quinoline in the presence of phosphotungstic acid or air . It can also participate in reactions involving the creation of new C-C and N bonds, leading to quinoline and quinoline derivatives .


Physical And Chemical Properties Analysis

5,6-Dihydroquinoline has an average mass of 131.174 Da and a monoisotopic mass of 131.073502 Da .

Future Directions

The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The synthesis of 5,6-Dihydroquinoline and its derivatives from α,β-unsaturated aldehydes is one area that has seen significant advances over the past 15 years .

properties

IUPAC Name

5,6-dihydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h2-3,5-7H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLKDXFFBNOIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80488069
Record name 5,6-Dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80488069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroquinoline

CAS RN

24334-23-4
Record name 5,6-Dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80488069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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